Cas no 1195716-51-8 (2-(4-bromo-3-methylphenyl)ethan-1-ol)

2-(4-bromo-3-methylphenyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-bromo-3-methylphenyl)ethan-1-ol
- Benzeneethanol, 4-bromo-3-methyl-
- 4-Bromo-3-methylbenzeneethanol
- SCHEMBL11279849
- EN300-1912897
- A1-18926
- AKOS015825887
- CS-0355207
- 2-(4-bromo-3-methylphenyl)ethanol
- 1195716-51-8
-
- インチ: 1S/C9H11BrO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3
- InChIKey: KYRREYGPAJFLFN-UHFFFAOYSA-N
- ほほえんだ: C1(CCO)=CC=C(Br)C(C)=C1
計算された属性
- せいみつぶんしりょう: 213.99933g/mol
- どういたいしつりょう: 213.99933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.413±0.06 g/cm3(Predicted)
- ふってん: 140 °C(Press: 3-5 Torr)
- 酸性度係数(pKa): 14.79±0.10(Predicted)
2-(4-bromo-3-methylphenyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912897-10.0g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 10g |
$3929.0 | 2023-06-04 | ||
Enamine | EN300-1912897-0.5g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1912897-1g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1912897-10g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1912897-5g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1912897-1.0g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 1g |
$914.0 | 2023-06-04 | ||
Enamine | EN300-1912897-0.25g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1912897-2.5g |
2-(4-bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 2.5g |
$1370.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425877-1g |
2-(4-Bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 98% | 1g |
¥24678.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1425877-250mg |
2-(4-Bromo-3-methylphenyl)ethan-1-ol |
1195716-51-8 | 98% | 250mg |
¥19656.00 | 2024-08-09 |
2-(4-bromo-3-methylphenyl)ethan-1-ol 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
2-(4-bromo-3-methylphenyl)ethan-1-olに関する追加情報
2-(4-Bromo-3-Methylphenyl)ethan-1-ol: A Comprehensive Overview
The compound 2-(4-bromo-3-methylphenyl)ethan-1-ol (CAS No. 1195716-51-8) is a fascinating organic molecule with significant applications in various fields of chemistry. This compound, also known as 4-bromo-3-methylphenethyl alcohol, belongs to the class of phenolic alcohols and is characterized by its unique structure and versatile reactivity. Recent advancements in synthetic chemistry have shed light on its potential uses in drug discovery, material science, and environmental chemistry.
The molecular structure of 2-(4-bromo-3-methylphenyl)ethan-1-ol consists of a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position. The hydroxymethyl group (-CH₂OH) is attached to the benzene ring, creating a chiral center that imparts optical activity to the molecule. This chiral property makes it an attractive candidate for asymmetric synthesis and enantioselective reactions.
Recent studies have explored the synthesis of 2-(4-bromo-3-methylphenyl)ethan-1-ol through various routes, including nucleophilic aromatic substitution and cross-coupling reactions. For instance, researchers have employed the Buchwald-Hartwig amination reaction to construct the carbon-heteroatom bond efficiently. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for large-scale production.
In terms of applications, 2-(4-bromo-3-methylphenyl)ethan-1-ol has shown promise in the pharmaceutical industry as a precursor for bioactive compounds. Its ability to undergo multiple transformations, such as oxidation to form ketones or reduction to generate alkanes, makes it a valuable intermediate in drug design. Moreover, its bromine substituent facilitates further functionalization, enabling the creation of diverse pharmacophores with potential therapeutic benefits.
Another area where 2-(4-bromo-3-methylphenyl)ethan-1-ol has gained attention is in material science. Its phenolic hydroxyl group can participate in hydrogen bonding, making it a candidate for polymer synthesis and self-healing materials. Recent research has demonstrated its use in creating stimuli-responsive polymers that exhibit reversible changes in properties under external conditions such as temperature or pH.
From an environmental perspective, 2-(4-bromo-3-methylphenyl)ethan-1_ol has been studied for its biodegradability and toxicity profiles. Understanding its environmental fate is crucial for assessing its safety in industrial and domestic applications. Studies indicate that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in aquatic ecosystems.
In conclusion, 2-(4-bromo_3-methylphenyl)ethan_1_ol (CAS No. 1195716_51_8) is a multifaceted compound with significant potential across various disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and application-oriented research, positions it as a key player in modern chemistry. As ongoing studies continue to uncover its properties and utilities, this compound is poised to make substantial contributions to scientific innovation.
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